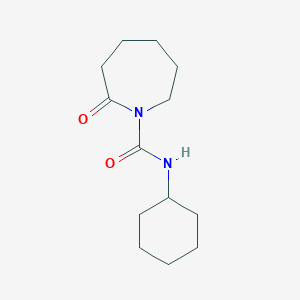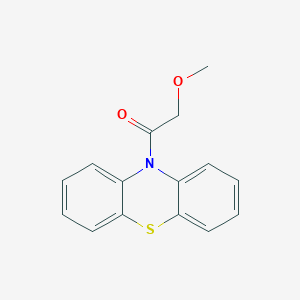![molecular formula C11H15N3O B12539838 Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- CAS No. 652154-38-6](/img/structure/B12539838.png)
Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is a complex organic compound with a unique structure that includes both urea and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- typically involves the reaction of N,N’-dimethylurea with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as indium triflate, which facilitates the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The urea moiety can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar structure but with phenyl groups instead of the benzyl group.
Urea, N,N’-dimethyl-: A simpler compound with only dimethyl groups attached to the urea moiety.
Uniqueness
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is unique due to the presence of both urea and imine functionalities, which confer distinct chemical reactivity and biological activity. The benzyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
652154-38-6 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(benzyliminomethyl)-1,3-dimethylurea |
InChI |
InChI=1S/C11H15N3O/c1-12-11(15)14(2)9-13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15) |
InChI Key |
KRVJDFHRGGEIAP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C=NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



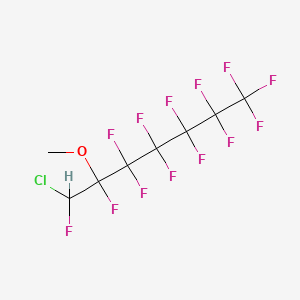

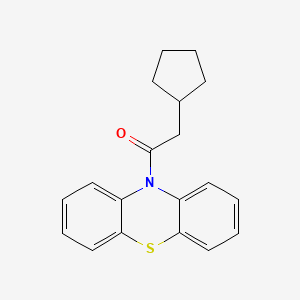
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)

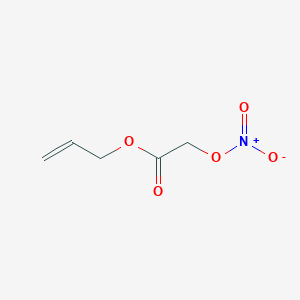
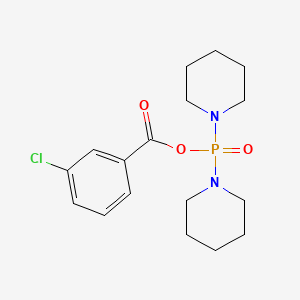
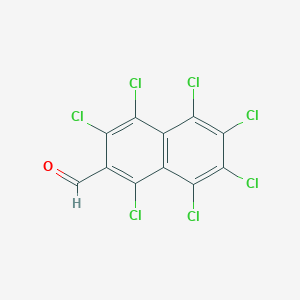
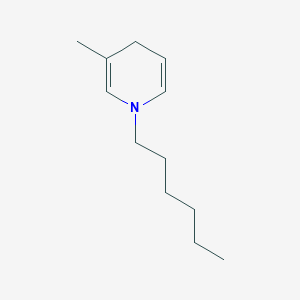
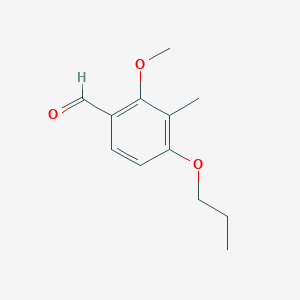
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
